Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
CAS No.: 135334-14-4
Cat. No.: VC21269072
Molecular Formula: C10H9ClF2O2
Molecular Weight: 234.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135334-14-4 |
|---|---|
| Molecular Formula | C10H9ClF2O2 |
| Molecular Weight | 234.62 g/mol |
| IUPAC Name | ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate |
| Standard InChI | InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 |
| Standard InChI Key | JEZFHRLBCLCNEP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F |
| Canonical SMILES | CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 135334-14-4 |
| Molecular Formula | C₁₀H₉ClF₂O₂ |
| IUPAC Name | ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate |
| Creation Date | 2007-02-12 |
| Last Modification | 2025-02-22 |
Synonyms
The compound is known by several alternative names in chemical literature and commercial catalogs :
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Ethyl 3-Chloro-alpha,alpha-difluorophenylacetate
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Ethyl (3-chlorophenyl)(difluoro)acetate
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MFCD11007695
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(3-Chloro-phenyl)-difluoro-acetic acid ethyl ester
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Benzeneacetic acid, 3-chloro-α,α-difluoro-, ethyl ester
Chemical Structure and Properties
Structural Features
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate contains a benzene ring with a chlorine substituent at the meta position (position 3). The ring is attached to a difluoroacetate group where two fluorine atoms and the phenyl ring are bonded to the same carbon atom. This carbon is further connected to an ethyl ester group .
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 |
| InChIKey | JEZFHRLBCLCNEP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F |
Physicochemical Properties
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate possesses several important physicochemical properties that influence its behavior in chemical reactions and applications :
| Property | Value |
|---|---|
| Molecular Weight | 234.62 g/mol |
| Physical State | Liquid |
| XLogP3 | 3.4 |
| Hydrogen Bond Acceptor Count | 4 |
| Hydrogen Bond Donor Count | 0 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 15 |
| Complexity | 234 |
| Exact Mass | 234.0259135 |
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate typically involves reactions of appropriate 3-chlorophenyl derivatives with difluoroacetic acid or its derivatives under specific conditions. Several synthetic pathways have been developed to prepare this compound, often involving organometallic reagents and fluorinating agents.
Laboratory Preparation
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Pd-catalyzed para-selective C-H difluoromethylation of aryl carbonyls
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Reactions involving fluoroalkyl bromides and nickel(II) catalysts
These methods might be adapted for the synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate with appropriate modifications to the reaction conditions.
Purification Methods
After synthesis, Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate can be purified using several methods:
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Column chromatography on silica gel
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Recrystallization from appropriate solvents
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Distillation under reduced pressure for large-scale preparations
Chemical Reactions and Applications
Reactivity Profile
The reactivity of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is primarily determined by its functional groups:
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The ethyl ester group can undergo hydrolysis, transesterification, and reduction reactions
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The difluoroacetate moiety introduces unique electronic effects due to the highly electronegative fluorine atoms
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The chlorophenyl group can participate in various coupling reactions, particularly at the positions ortho and para to the chlorine substituent
Research Applications
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate has been utilized in several research contexts:
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As a building block in organic synthesis for the preparation of more complex molecules
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In studies investigating difluorinated compounds and their properties
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As a precursor for pharmaceutically relevant compounds
Synthetic Utility
| Supplier | Purity | Package Sizes |
|---|---|---|
| Accela ChemBio Inc. | 95% | 100 mg, 250 mg, 1 g, 5 g |
| A2B Chem | 95% | 250 mg, 1 g, 5 g, 10 g |
| AA BLOCKS | 95% | 250 mg, 1 g, 5 g, 10 g |
| Fluorochem | 95% | 1 g, 5 g |
| Advanced ChemBlocks | 95% | 1 g, 5 g |
| Angene US | 95% | 250 mg, 1 g |
Stock Solution Preparation
For research applications, stock solutions can be prepared according to the following guidelines :
| Desired Concentration | Amount of Compound | Final Volume |
|---|---|---|
| 1 mM | 1 mg | 4.262 mL |
| 5 mM | 1 mg | 0.852 mL |
| 10 mM | 1 mg | 0.426 mL |
Analytical Methods and Characterization
Spectroscopic Identification
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate can be characterized using various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show signals for the aromatic protons, ethyl group, and any other hydrogen atoms
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¹³C NMR would display signals for all carbon atoms, with characteristic coupling patterns for the carbons adjacent to fluorine atoms
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¹⁹F NMR would show signals for the two fluorine atoms
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Mass Spectrometry
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Provides molecular weight confirmation and fragmentation pattern
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Infrared Spectroscopy
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Characteristic absorption bands for C=O, C-F, and C-Cl functional groups
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for analyzing the purity of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. These techniques can be coupled with mass spectrometry for enhanced detection and identification.
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